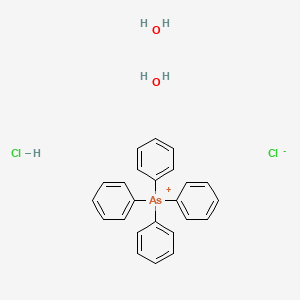
Bis(triethylsilyl)amine
Vue d'ensemble
Description
Bis(triethylsilyl)amine, also known as hexamethyldisilazane (HMDS), is an organosilicon compound with the molecular formula [(CH3)3Si]2NH . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .
Synthesis Analysis
Bis(trimethylsilyl)amine is synthesized by treating trimethylsilyl chloride with ammonia . The reaction is as follows: 2(CH3)3SiCl + 3NH3 → [(CH3)3Si]2NH + 2NH4Cl . Ammonium nitrate together with triethylamine can also be used .Molecular Structure Analysis
The silicon-nitrogen bond length (173.5 pm) and Si-N-Si bond angle (125.5°) are similar to disilazane (in which methyl groups are replaced by hydrogen atoms), suggesting that steric factors are not a factor in regulating angles in this case .Chemical Reactions Analysis
Alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)amine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium: [(CH3)3Si]2NH + BuLi → [(CH3)3Si]2NLi + BuH .Physical And Chemical Properties Analysis
Bis(trimethylsilyl)amine is a colorless liquid with a molar mass of 161.395 g·mol−1 . It has a density of 0.77 g cm−3, a melting point of −78 °C, and a boiling point of 126 °C . It undergoes slow hydrolysis in water .Mécanisme D'action
Target of Action
Bis(triethylsilyl)amine, also known as hexamethyldisilazane (HMDS), is an organosilicon compound . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . It primarily targets ammonia and acts as a reagent and a precursor to bases that are popular in organic synthesis and organometallic chemistry .
Mode of Action
This compound interacts with its targets through a process of deprotonation. Alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)amine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium . This interaction results in the formation of non-nucleophilic bases used in synthetic organic chemistry .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of organosilicon compounds. It is used in the synthesis of a series of silyl-containing ethoxycarbonates and ethoxycarbamates . The kinetics of disassembly of these compounds are determined in real-time upon exposure to fluoride ion sources at room temperature .
Pharmacokinetics
It’s known that the compound has a slow hydrolysis in water , indicating that its bioavailability may be influenced by its solubility and stability in aqueous environments.
Result of Action
The result of this compound’s action is the formation of non-nucleophilic bases used in synthetic organic chemistry . These bases are crucial in various reactions, including the deprotonation of ketones and esters to yield enol derivatives , the deprotonation of CH2X2 (X = Br, I) to yield halocarbenes , and the deprotonation of quaternary ammonium salts to yield Wittig reagents .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the compound is sensitive to moisture , and its reactivity can be modulated by changing the temperature . Additionally, the presence of fluoride ions can affect the kinetics of disassembly of silyl-containing compounds synthesized using this compound .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bis(triethylsilyl)amine in lab experiments is its versatility. It can be used in a variety of reactions and can serve as a base, nucleophile, or protecting group. One limitation of using this compound is that it is highly reactive and can be difficult to handle. It is also not compatible with certain functional groups, such as alcohols and carboxylic acids.
Orientations Futures
There are several potential future directions for research involving bis(triethylsilyl)amine. One potential area of study is the development of new reactions that utilize this compound as a reagent. Another potential area of study is the development of new synthetic routes for this compound itself, which could lead to more efficient and cost-effective production methods. Additionally, there may be potential applications for this compound in other fields, such as materials science or drug discovery.
Applications De Recherche Scientifique
Bis(triethylsilyl)amine is widely used in scientific research, particularly in the field of organic chemistry. It can be used as a base or a nucleophile in a variety of reactions, including deprotonation, alkylation, and condensation. This compound is also used as a protecting group for amines, as it can be easily removed under mild conditions.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as Bis(trimethylsilyl)amine, react with aldehydes or ketones to give Schiff bases in high yields . This suggests that Bis(triethylsilyl)amine may interact with certain enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that similar compounds, such as Bis(trimethylsilyl)amine, can undergo reactions with aldehydes or ketones to form Schiff bases . This suggests that this compound may exert its effects at the molecular level through similar reactions.
Temporal Effects in Laboratory Settings
It is known that Bis(trimethylsilyl)amine is a colorless liquid that undergoes slow hydrolysis in water . This suggests that this compound may have similar properties and could potentially exhibit changes over time in laboratory settings.
Metabolic Pathways
It is known that similar compounds, such as Bis(trimethylsilyl)amine, can undergo reactions with aldehydes or ketones to form Schiff bases . This suggests that this compound may be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
[diethyl-(triethylsilylamino)silyl]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h13H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDDLLVYBXGBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)N[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347143 | |
| Record name | Bis(triethylsilyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-18-2 | |
| Record name | Bis(triethylsilyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















